molecular formula C38H52N4O8 B14440817 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German] CAS No. 74303-06-3

2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]

Cat. No.: B14440817
CAS No.: 74303-06-3
M. Wt: 692.8 g/mol
InChI Key: RUISEXLKASOPLF-WXXKFALUSA-N
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Description

2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a phenyl-pyrrol structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxy-3,4-dihydrocarbostyryl with epichlorohydrin to form an intermediate, which is then treated with tert-butylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as amide solvents, sulfoxide solvents, or cyclic hydrocarbon solvents, and catalysts like alkali metal hydroxides or carbonates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to various physiological effects . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is unique due to its specific combination of functional groups and its phenyl-pyrrol core structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

74303-06-3

Molecular Formula

C38H52N4O8

Molecular Weight

692.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1H-pyrrol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/2C17H24N2O2.C4H4O4/c2*1-17(2,3)19-11-13(20)12-21-16-9-5-4-7-14(16)15-8-6-10-18-15;5-3(6)1-2-4(7)8/h2*4-10,13,18-20H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

RUISEXLKASOPLF-WXXKFALUSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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